molecular formula C21H19ClN2O2S B11321996 4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321996
M. Wt: 398.9 g/mol
InChI Key: HRKSTAAOWMAAEP-UHFFFAOYSA-N
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Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a cyclopenta[d]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a chlorophenylmethylsulfanyl and a methoxyphenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chlorophenylmethylsulfanyl intermediate, which is then reacted with a methoxyphenyl-substituted precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production might also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity. This could result in the inhibition or activation of certain biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern and the resulting chemical properties. The combination of a chlorophenylmethylsulfanyl group with a methoxyphenyl group on a cyclopenta[d]pyrimidine core imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2O2S/c1-26-16-11-9-15(10-12-16)24-19-8-4-6-17(19)20(23-21(24)25)27-13-14-5-2-3-7-18(14)22/h2-3,5,7,9-12H,4,6,8,13H2,1H3

InChI Key

HRKSTAAOWMAAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl

Origin of Product

United States

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